S-(3-Oxopropyl)-N-acetylcysteine

Description

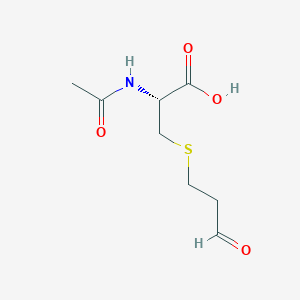

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(3-oxopropylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h3,7H,2,4-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMVCGSUXLINOO-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930745 |

Source

|

| Record name | N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140226-30-8 |

Source

|

| Record name | S-(3-Oxopropyl)-N-acetylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140226308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Biotransformation of S 3 Oxopropyl N Acetylcysteine

Precursor Compounds and Their Endogenous Generation

The primary precursor to S-(3-Oxopropyl)-N-acetylcysteine is acrolein, a highly reactive α,β-unsaturated aldehyde. Acrolein is not only an environmental pollutant but is also generated endogenously through several metabolic pathways. researchgate.netnih.gov

Acrolein Formation through Polyamine Oxidation

Endogenous acrolein can be generated from the oxidation of polyamines such as spermine (B22157) and spermidine. researchgate.netnih.govmdpi.com This process is catalyzed by enzymes including polyamine oxidase (PAO) and spermine oxidase (SMOX). researchgate.net The enzymatic oxidation of polyamines produces unstable aminoaldehydes, which can then undergo spontaneous elimination to form acrolein. nih.gov For instance, spermine oxidation can lead to the formation of acrolein. rsc.orgnih.gov This pathway can be a significant source of acrolein, particularly in states of oxidative stress and inflammation. nih.govmdpi.com

Key Enzymes in Polyamine-to-Acrolein Pathway

| Enzyme | Function | Reference |

|---|---|---|

| Polyamine Oxidase (PAO) | Catalyzes the oxidation of polyamines. | researchgate.net |

| Spermine Oxidase (SMOX) | Specifically oxidizes spermine. | researchgate.net |

Acrolein Formation through Lipid Peroxidation

Acrolein is a recognized product of lipid peroxidation, the process of oxidative degradation of lipids. nih.govnih.gov This occurs when reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes. mdpi.com The peroxidation of PUFAs like arachidonic acid can lead to the formation of acrolein. nih.govmdpi.comnih.gov This process involves a series of reactions, including the formation of hydroperoxides and subsequent cleavage of the fatty acid chain. mdpi.commdpi.com The identification of acrolein as a lipid peroxidation product underscores its role as a potential mediator of oxidative damage in various diseases. nih.gov

PUFAs as Precursors to Acrolein

| Polyunsaturated Fatty Acid | Role in Acrolein Formation | Reference |

|---|---|---|

| Arachidonic Acid | A known source of acrolein during metal-catalyzed oxidation. | nih.govnih.gov |

| Linoleic Acid | Its oxidation products are significant sources of acrolein. | nih.gov |

Acrolein Generation via Threonine Degradation

Another significant endogenous pathway for acrolein production is the degradation of the amino acid threonine. nih.govmdpi.com This conversion is mediated by the enzyme myeloperoxidase, which is found in neutrophils. nih.govnih.gov The reaction requires the presence of hydrogen peroxide (H₂O₂) and chloride ions, suggesting the formation of a chlorinated intermediate. nih.gov Myeloperoxidase catalyzes the oxidation of threonine to 2-amino-3-ketobutyrate, which is unstable and can be further processed to generate acrolein. creative-proteomics.com

Gut Microbial Pathways as Endogenous Acrolein Sources

The human gut microbiota has been identified as a source of endogenous acrolein. nih.govdigitellinc.com Certain gut bacteria possess the enzyme glycerol (B35011)/diol dehydratase (GDH), which can metabolize glycerol to produce 3-hydroxypropionaldehyde (3-HPA). nih.govnih.govacs.org 3-HPA is a key component of reuterin, an antimicrobial substance, and can be dehydrated to form acrolein under conditions found in the human colon. nih.govasm.org Both commensal and pathogenic bacteria, such as strains of Limosilactobacillus reuteri and Salmonella Typhimurium, have been shown to produce acrolein from glycerol. nih.govacs.org

Glutathione (B108866) Conjugation Mechanisms

Acrolein is primarily metabolized in the body through conjugation with glutathione (GSH), a critical antioxidant. researchgate.netnih.govnih.gov This detoxification process is the initial step leading to the formation of S-(3-Oxopropyl)-N-acetylcysteine.

Enzymatic Catalysis in Acrolein-Glutathione Adduction

The conjugation of acrolein with the thiol group of glutathione can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). oup.comresearchgate.net This reaction forms S-(3-oxopropyl)glutathione. nih.gov Following this initial conjugation, the glutamic acid and glycine (B1666218) residues are enzymatically cleaved from the glutathione conjugate. oup.com The resulting cysteine conjugate is then N-acetylated, primarily in the kidneys, to form S-(3-Oxopropyl)-N-acetylcysteine (OPMA). researchgate.netnih.gov This mercapturic acid is then further metabolized. oup.com The detoxification of acrolein through GSH conjugation is a vital protective mechanism, as evidenced by the increased susceptibility to acrolein toxicity in cells with depleted glutathione levels. nih.gov

Non-enzymatic Acrolein-Glutathione Adduction

The initial and critical step in the detoxification of acrolein is its conjugation with glutathione (GSH), a tripeptide that serves as a primary cellular antioxidant. nih.gov This reaction can proceed non-enzymatically, driven by the high reactivity of acrolein's electrophilic α,β-unsaturated aldehyde structure, which readily undergoes a Michael addition reaction with the nucleophilic thiol group of GSH. nih.govnih.gov The rate and extent of this adduction are dependent on the concentration of both acrolein and glutathione. nih.gov

While this reaction can occur spontaneously, it can also be facilitated by glutathione S-transferases (GSTs), a family of enzymes that catalyze the conjugation of GSH to a wide array of electrophilic compounds. nih.gov The involvement of GSTs can significantly enhance the rate of acrolein detoxification. Interestingly, the interaction of acrolein with microsomal glutathione S-transferase (MGST) exhibits a dual nature; at low concentrations, acrolein can activate the enzyme, whereas at higher concentrations, it can lead to inhibition. nih.gov This is attributed to acrolein's preference for reacting with thiol groups at low exposure levels, causing activation, and its adduction to amino groups at higher levels, leading to inactivation. nih.gov

Mercapturic Acid Pathway Derivation

The formation of S-(3-Oxopropyl)-N-acetylcysteine from the initial glutathione adduct is a multi-step process occurring via the mercapturic acid pathway. This pathway is a major route for the biotransformation and elimination of a wide range of xenobiotic and endogenous electrophilic compounds.

Enzymatic Cleavage of Gamma-Glutamic Acid and Glycine Residues from Glutathione Adducts

Following the formation of the S-(3-oxopropyl)glutathione conjugate, the next step in the mercapturic acid pathway involves the sequential removal of the glutamate (B1630785) and glycine residues. This process is initiated by the enzyme gamma-glutamyltransferase (GGT), which is predominantly located on the outer surface of cell membranes in tissues such as the kidney and liver. wikipedia.orgnih.gov GGT catalyzes the cleavage of the gamma-glutamyl bond, releasing glutamic acid and forming S-(3-oxopropyl)cysteinylglycine. wikipedia.org GGT is known to act on a variety of glutathione S-conjugates, facilitating their entry into the mercapturic acid pathway. nih.govnih.gov

The resulting dipeptide, S-(3-oxopropyl)cysteinylglycine, is then a substrate for dipeptidases. These enzymes hydrolyze the peptide bond between the cysteine and glycine residues, releasing glycine and forming S-(3-oxopropyl)cysteine. nih.gov Studies on porcine kidney cortex membrane dipeptidase have shown that the rate of hydrolysis of cysteinylglycine (B43971) conjugates is influenced by the nature of the substituent on the cysteine sulfur atom, indicating a degree of substrate specificity. nih.gov

N-Acetylation of Cysteine Adducts: Role of Cysteine S-conjugate N-acetyltransferase

The final step in the formation of S-(3-Oxopropyl)-N-acetylcysteine is the N-acetylation of the cysteine conjugate, S-(3-oxopropyl)cysteine. This reaction is catalyzed by the microsomal enzyme cysteine S-conjugate N-acetyltransferase, which has been molecularly identified as N-acetyltransferase 8 (NAT8). nih.govnih.govresearchgate.net NAT8 is primarily expressed in the liver and kidney, consistent with the major sites of mercapturic acid synthesis. nih.govnih.gov

NAT8 utilizes acetyl-CoA as the acetyl group donor to acetylate the amino group of the cysteine S-conjugate, forming the final mercapturic acid, S-(3-Oxopropyl)-N-acetylcysteine. nih.gov Kinetic studies on NAT8 with the model substrate S-benzyl-L-cysteine have provided insights into its catalytic activity.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| NAT8 | S-benzyl-L-cysteine | 64 ± 16 | 4.4 ± 0.3 |

| NAT8 | Acetyl-CoA | 23 ± 13 | 3.1 ± 0.6 |

| Kinetic parameters of human NAT8 overexpressed in HEK293T cell extracts. nih.gov |

Subsequent Metabolic Fates of S-(3-Oxopropyl)-N-acetylcysteine

S-(3-Oxopropyl)-N-acetylcysteine is not the final endpoint of acrolein metabolism and can undergo further biotransformation through two primary pathways: reduction and oxidation.

Reductive Metabolism to S-(3-Hydroxypropyl)-N-acetylcysteine

The aldehyde group of S-(3-Oxopropyl)-N-acetylcysteine can be reduced to a primary alcohol, yielding S-(3-Hydroxypropyl)-N-acetylcysteine (3-HPMA). This reduction is a significant metabolic route. The enzymes responsible for this reductive step are likely alcohol dehydrogenases (ADHs). researchgate.netresearchgate.net Specifically, alcohol dehydrogenase class 3 (ADH3), also known as glutathione-dependent formaldehyde (B43269) dehydrogenase, is a candidate for this reaction due to its role in metabolizing S-nitrosoglutathione, a related glutathione adduct. researchgate.netdrugbank.com Co-administration of N-acetylcysteine (NAC), the precursor to S-(3-Oxopropyl)-N-acetylcysteine, has been shown to increase the activity of antioxidant enzymes in the context of alcohol-induced oxidative stress, suggesting a complex interplay in these metabolic pathways. nih.govnih.gov

Oxidative Metabolism to S-Carboxyethyl-N-acetylcysteine

Alternatively, the aldehyde group of S-(3-Oxopropyl)-N-acetylcysteine can be oxidized to a carboxylic acid, forming S-Carboxyethyl-N-acetylcysteine (CEMA). This oxidative metabolism is likely carried out by aldehyde dehydrogenases (ALDHs). nih.gov Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a key enzyme in the detoxification of various aldehydes, including those generated during oxidative stress. nih.gov The activity of ALDH2 can be compromised by oxidative stress, a condition that can be induced by acrolein itself, highlighting the intricate regulation of these detoxification pathways. nih.gov

Hydrolysis by Aminoacylase (B1246476) 3

Aminoacylase 3 (AA3) is a key enzyme involved in the deacetylation of a variety of N-acetylated compounds, including mercapturic acids. nih.gov This enzyme exhibits a broad substrate specificity, preferentially acting on Nα-acetylated aromatic amino acids and certain mercapturic acids that are not substrates for aminoacylase 1. nih.gov The hydrolysis reaction catalyzed by AA3 involves the removal of the acetyl group from the N-acetylcysteine moiety.

Detailed structural and biochemical analyses have revealed that the substrate specificity of AA3 is mediated by van der Waals interactions within a dynamic active site, which allows it to accommodate a diverse range of substrates, including bulky and aromatic N-acetylated amino acids and mercapturic acids. nih.govnih.gov This characteristic suggests a significant role for AA3 in the metabolism of various xenobiotic-derived mercapturates. The deacetylation of these compounds is a critical step, as the resulting cysteine S-conjugates can be further metabolized. researchgate.net

In the context of S-(3-Oxopropyl)-N-acetylcysteine, while direct kinetic data for its hydrolysis by AA3 is not extensively documented in publicly available literature, the known substrate profile of AA3 strongly indicates its capability to catalyze this reaction. The enzyme is highly expressed in organs such as the kidney and liver, which are primary sites for drug metabolism and detoxification. nih.govnih.gov The hydrolysis of S-(3-Oxopropyl)-N-acetylcysteine by aminoacylase 3 would yield S-(3-oxopropyl)-cysteine and an acetate (B1210297) ion. This biotransformation is a critical step in the metabolic pathway of acrolein-derived mercapturic acids.

Research on various mercapturic acids has established the importance of AA3 in their deacetylation, which can subsequently influence their biological activity and toxicity. nih.govresearchgate.net For instance, the deacetylation of certain halogenated mercapturic acids by AA3 is a prerequisite for their bioactivation into nephrotoxic species. researchgate.net

The table below summarizes the general characteristics of Aminoacylase 3.

| Property | Description | References |

| Enzyme Family | Aminoacylase | nih.gov |

| Primary Function | Deacetylation of N-acetylated compounds | nih.govnih.gov |

| Substrate Preference | Nα-acetylated aromatic amino acids and mercapturic acids not deacetylated by AA1 | nih.gov |

| Key Tissues | Kidney, Liver, Brain | nih.govnih.gov |

| Catalytic Reaction | Hydrolysis of the N-acetyl group | nih.gov |

Molecular and Cellular Interactions Associated with S 3 Oxopropyl N Acetylcysteine and Its Precursors

Mechanisms of Intrinsic Reactivity and Adduct Toxicity

The toxicity associated with S-(3-Oxopropyl)-N-acetylcysteine is not primarily due to the compound itself, but rather its metabolic conversion into a reactive intermediate that subsequently releases acrolein.

The release of the toxic metabolite acrolein from S-(3-Oxopropyl)-N-acetylcysteine is not a direct process but is preceded by a critical bioactivation step. Mechanistic studies show that acrolein is liberated via a general-base-catalyzed β-elimination reaction, which is a form of retro-Michael cleavage. nih.gov However, this reaction does not readily occur with S-(3-Oxopropyl)-N-acetylcysteine itself. Instead, it requires the prior sulfoxidation of the parent compound. nih.gov The subsequent S-oxide metabolite, S-(3-oxopropyl)-N-acetyl-L-cysteine S-oxide, is the species that undergoes the elimination reaction to release acrolein. nih.gov Studies conducted under basic conditions with phosphate (B84403) acting as the base catalyst confirmed the formation of acrolein from the S-oxide metabolite, but not from the original sulfide (B99878) compound. nih.gov

The cytotoxicity of S-(3-Oxopropyl)-N-acetyl-L-cysteine is intrinsically linked to a novel bioactivation mechanism involving enzymatic sulfoxidation. nih.gov The initial compound, a sulfide, is metabolized in kidney cells by flavin-containing monooxygenases (FMOs). This enzymatic oxidation converts the sulfide into the more reactive S-(3-oxopropyl)-N-acetyl-L-cysteine S-oxide. nih.gov This S-oxide is the key cytotoxic intermediate. Following its formation, it undergoes the previously described base-catalyzed β-elimination to release acrolein, which then exerts its toxic effects on the cell. nih.gov

Experimental evidence supports this two-step mechanism. Both S-(3-Oxopropyl)-N-acetyl-L-cysteine and its S-oxide metabolite were found to be cytotoxic to cultured LLC-PK1 cells and isolated rat renal proximal tubular cells. nih.gov Crucially, the cytotoxicity of the parent sulfide compound was significantly reduced in the presence of methimazole (B1676384), a known inhibitor of FMOs. nih.gov This finding demonstrates that the inhibition of the sulfoxidation step prevents the bioactivation of the compound and the subsequent release of acrolein, thereby mitigating its toxicity. nih.gov

| Compound | Key Metabolic Step | Mechanism | Result | Supporting Evidence |

|---|---|---|---|---|

| S-(3-Oxopropyl)-N-acetyl-L-cysteine (Sulfide) | Sulfoxidation | Enzymatic oxidation by flavin-containing monooxygenases (FMOs). | Formation of S-(3-oxopropyl)-N-acetyl-L-cysteine S-oxide. | Cytotoxicity is reduced by methimazole (FMO inhibitor). nih.gov |

| S-(3-Oxopropyl)-N-acetyl-L-cysteine S-oxide | β-elimination (Retro-Michael) | General-base-catalyzed elimination reaction. | Release of cytotoxic acrolein. | Acrolein formation observed in basic conditions from the S-oxide, but not the sulfide. nih.gov |

Direct Biomolecular Adduction by Acrolein (Contextual Relevance)

Once released, acrolein, a potent electrophile, readily reacts with and damages essential cellular macromolecules, including DNA and proteins. oup.com

Acrolein is known to cause DNA damage by forming covalent adducts, which are implicated in mutagenesis and carcinogenesis. oup.comnih.gov The primary target for acrolein adduction in DNA is the guanine (B1146940) base. nih.gov The reaction between acrolein and deoxyguanosine (dG) yields two major stereoisomeric exocyclic adducts:

α-hydroxy-1, N2-propano-2′-deoxyguanosine (α-HOPdG) oup.comtandfonline.com

γ-hydroxy-1, N2-propano-2′-deoxyguanosine (γ-HOPdG) oup.comtandfonline.com

The γ-HOPdG adduct is generally the major product formed, and it has the potential to induce interstrand DNA cross-links, which are highly mutagenic. tandfonline.com While α-HOPdG is formed in smaller quantities, it appears to be more resistant to DNA repair mechanisms, leading to its accumulation in vivo. tandfonline.com The formation of these adducts is not random and can be influenced by the DNA sequence context, with guanine-rich sequences being preferential sites. nih.govnih.gov Furthermore, cytosine methylation at CpG sites has been shown to significantly enhance the formation of acrolein-dG adducts. nih.gov

The sulfhydryl group of cysteine residues is the most reactive nucleophile in proteins, making it a primary target for acrolein. nih.govacs.org Acrolein reacts rapidly with protein thiols through a process called Michael addition. nih.govnih.gov This reaction leads to the formation of a covalent adduct (a protein-bound carbonyl), which can modify the protein's structure and function. nih.gov

The initial Michael addition adducts are not always stable. nih.govacs.org While the spontaneous reversal of the adduct is slow, studies with model peptides show that the initial M+56 Dalton adducts can gradually convert to more stable M+38 Dalton adducts through an intramolecular Schiff base formation. nih.govacs.org The high reactivity of acrolein with cysteine residues, which are often located in the active sites of enzymes, means that such adduction can lead to significant functional consequences, including enzyme inactivation and the induction of protein cross-linking. nih.govnih.gov

Acrolein can also react with other nucleophilic amino acid residues, such as lysine (B10760008) and histidine, though the reaction rates are considerably slower than with cysteine. nih.govacs.org The reaction with the primary amino groups of lysine or the imidazole (B134444) group of histidine can occur via two main mechanisms: Michael addition and Schiff base formation. nih.govnih.gov

In the case of lysine, acrolein can form complex adducts, such as Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine) and Nε-(3-methylpyridinium)lysine (MP-lysine). nih.govacs.org Recent studies have shown a high chemoselectivity for lysine modification over histidine or cysteine under certain protein profiling conditions, with hundreds of lysine-modified peptides identified compared to very few of the others. acs.org While histidine is also a target, forming aza-Michael adducts, its reactivity with acrolein is lower than that of lysine in some experimental models. nih.govacs.org

| Biomolecule | Target Residue/Base | Reaction Type | Resulting Adduct(s) | Key Findings |

|---|---|---|---|---|

| DNA | Deoxyguanosine (dG) | Cyclic Adduction | α-HOPdG, γ-HOPdG | Mutagenic adducts; γ-HOPdG is the major product, can cause cross-links. oup.comtandfonline.com |

| Protein | Cysteine | Michael Addition | Unstable M+56 Da adduct, stable M+38 Da adduct | Most reactive target; leads to enzyme inactivation and protein cross-linking. nih.govacs.orgnih.gov |

| Lysine | Michael Addition, Schiff Base | FDP-lysine, MP-lysine | Slower reaction than with cysteine, but highly selective under some conditions. nih.govacs.org | |

| Histidine | Michael Addition | Aza-Michael adducts | Reaction is slower than with cysteine. nih.govnih.gov |

Indirect Cellular Effects and Signaling Perturbations (Contextual Relevance)

The formation of S-(3-Oxopropyl)-N-acetylcysteine is a direct consequence of the interaction between the highly reactive α,β-unsaturated aldehyde, acrolein, and the antioxidant N-acetylcysteine (NAC). The cellular perturbations detailed below are primarily initiated by acrolein. The subsequent formation of S-(3-Oxopropyl)-N-acetylcysteine represents a detoxification and protective mechanism, mitigating the damaging effects of its precursor.

Oxidative Stress Induction and Antioxidant Depletion

Acrolein is a potent inducer of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. oup.com Acrolein exerts its effects through multiple mechanisms. It can directly initiate lipid peroxidation, leading to further generation of reactive aldehydes. oup.com Furthermore, acrolein readily reacts with the thiol group of glutathione (B108866) (GSH), a primary intracellular antioxidant, leading to its depletion. nih.govosti.gov This reduction in the cellular antioxidant capacity leaves the cell vulnerable to damage from ROS.

Table 1: Research Findings on Acrolein-Induced Oxidative Stress and the Role of N-Acetylcysteine

| Finding | Cell Type/Model | Key Outcome | Reference(s) |

| Acrolein exposure rapidly and dramatically decreased intracellular glutathione and overall antioxidant capacity. | Primary human hepatocytes and hepatoma cells | GSH depletion contributes to acrolein-induced cytotoxicity. | nih.gov |

| Acrolein is both a product and an initiator of lipid peroxidation, perpetuating oxidative stress. | General cellular models | Acrolein exacerbates oxidative damage, leading to membrane disruption and DNA damage. | oup.com |

| N-acetylcysteine protects against acrolein toxicity by providing a source of sulfhydryl groups for direct conjugation. | Isolated hepatocytes | NAC is effective without prior conversion to GSH in detoxifying acrolein. | nih.gov |

| Acrolein-induced oxidative damage is a key factor in neurodegenerative processes. | In vitro and in vivo models of neurodegenerative diseases | Oxidative stress is considered a primary cause of neuron loss and damage in these conditions. | nih.gov |

| N-acetylcysteine administration can increase intracellular glutathione levels, scavenging free radicals. | Porcine small intestinal epithelial cells | NAC pretreatment reduces oxidative damage and inhibits apoptosis induced by toxins that generate acrolein. | mdpi.com |

Endoplasmic Reticulum Stress Pathways

The endoplasmic reticulum (ER) is essential for protein synthesis, folding, and modification. The high reactivity of acrolein towards protein nucleophiles makes it a potent inducer of ER stress. oup.com Acrolein forms adducts with proteins, leading to their misfolding and aggregation within the ER lumen. This accumulation of unfolded or misfolded proteins triggers a cellular stress response known as the unfolded protein response (UPR). researchgate.netnih.gov

In endothelial cells, acrolein exposure leads to the rapid phosphorylation of eukaryotic initiation factor 2α (eIF-2α) and the splicing of X-box binding protein 1 (XBP-1) mRNA, which are key initiators of the UPR. nih.gov This is followed by the increased expression of ER chaperone genes like GRP78 and HERP, in an attempt to refold the damaged proteins and restore ER homeostasis. nih.gov However, prolonged or severe ER stress can lead to the activation of pro-apoptotic pathways. Studies in hepatocytes have shown that acrolein activates ER stress markers such as ATF-3, ATF-4, and Gadd153/CHOP, culminating in cell death. nih.govosti.gov Interestingly, in some instances, acrolein failed to up-regulate the protective ER chaperones GRP78 and GRP94, suggesting a skewing of the UPR towards a pro-death response. oup.comnih.gov The detoxification of acrolein by NAC to form S-(3-Oxopropyl)-N-acetylcysteine can prevent the initial protein damage that triggers ER stress.

Table 2: Research Findings on Acrolein-Induced Endoplasmic Reticulum Stress

| Finding | Cell Type/Model | Key Outcome | Reference(s) |

| Systemic administration of acrolein causes an ER stress response in the lungs, manifested by upregulation of ATF4, CHOP, and GADD34. | Rat model | Chronic acrolein exposure leads to lung cell apoptosis and emphysema. | researchgate.net |

| Acrolein triggered ER stress in human hepatocytes, activating eIF2α, ATF-3, ATF-4, and Gadd153/CHOP. | Primary human hepatocytes and hepatoma cells | Acrolein-induced ER stress contributes to hepatocyte cell death. | nih.gov |

| Acrolein treatment of endothelial cells increased the expression of ER chaperone genes Grp78 and Herp. | Human Umbilical Vein Endothelial Cells (HUVECs) | Acrolein activates both alarm and adaptive phases of the UPR. | nih.gov |

| Acrolein-induced cell death was attenuated by the chemical chaperone phenyl-butyric acid. | Hepatocytes and endothelial cells | This indicates that ER stress is a significant contributor to acrolein's toxicity. | nih.govnih.gov |

Perturbation of Cellular Signaling Pathways (e.g., NF-κB, MAPK)

Acrolein exposure can significantly disrupt key cellular signaling pathways that regulate inflammation, cell survival, and apoptosis, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a critical regulator of the inflammatory response. In endothelial cells, acrolein treatment leads to the activation and nuclear translocation of NF-κB, resulting in an increased synthesis of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. nih.gov This activation appears to be at least partially dependent on ER stress, as it can be prevented by treatment with a chemical chaperone. nih.gov In other contexts, such as in models of cerebral ischemia, acrolein can induce polyamine oxidation through activation of the NF-κB pathway, leading to neuronal damage. mdpi.com

The MAPK family, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), is also a major target of acrolein. nih.gov In hepatocytes and endothelial cells, acrolein exposure leads to the phosphorylation and activation of JNK, p38, and ERK. nih.govnih.gov The activation of these stress-activated protein kinases can have varied consequences, including the induction of apoptosis or the production of inflammatory mediators. nih.gov The mechanism of MAPK activation by acrolein may involve the alkylation of upstream regulatory proteins, such as thioredoxin reductase. nih.gov The detoxification of acrolein by NAC can prevent the aberrant activation of these signaling cascades. mdpi.comnih.govnih.gov NAC has been shown to suppress TNF-induced NF-κB activation by inhibiting IκB kinases, a key step in the pathway. nih.gov

Table 3: Research Findings on Acrolein's Effects on NF-κB and MAPK Signaling

| Finding | Cell Type/Model | Key Outcome | Reference(s) |

| Acrolein treatment led to the activation and nuclear translocation of NF-κB and increased synthesis of pro-inflammatory cytokines. | Human Umbilical Vein Endothelial Cells (HUVECs) | Acrolein-induced NF-κB activation and cytokine production are partly attributable to ER stress. | nih.gov |

| Acrolein dose-dependently induces activation of JNK, ERK, and p38 in human bronchial epithelial cells. | Human Bronchial Epithelial (HBE1) cells | The activation of MAPK pathways is a key mechanism of acrolein-induced cellular effects. | nih.gov |

| Acrolein could induce polyamine oxidation through activation of the NF-kB pathway, leading to neuronal damage. | In vitro stroke model | N-acetylcysteine was effective in preventing this neurotoxicity by clearing acrolein. | mdpi.com |

| N-acetylcysteine can antagonize MAPK pathway activation induced by fine particulate matter (which contains acrolein). | Rat model of lung injury | NAC treatment decreased the expression of p-ERK1/2, p-JNK1/2, and p-p38 proteins in lung tissue. | nih.gov |

Effects on Mitochondrial Function and Bioenergetics

Mitochondria are primary targets of acrolein-induced toxicity. Acrolein can impair mitochondrial function through several mechanisms, leading to a disruption of cellular bioenergetics and the initiation of apoptosis. Exposure to acrolein has been shown to disrupt mitochondrial integrity, leading to a decrease in the mitochondrial membrane potential. nih.govnih.gov

N-acetylcysteine has been shown to protect against mitochondrial dysfunction induced by various toxins, including those that generate acrolein. nih.govyoutube.comnih.gov NAC can preserve mitochondrial glutathione levels, which are crucial for protecting against oxidative damage within the mitochondria. nih.govnih.gov By scavenging acrolein and preventing its interaction with mitochondrial components, the formation of S-(3-Oxopropyl)-N-acetylcysteine is an indirect mechanism for preserving mitochondrial function and cellular bioenergetics.

Table 4: Research Findings on Acrolein's Effects on Mitochondrial Function

| Finding | Cell Type/Model | Key Outcome | Reference(s) |

| Exposure to acrolein disrupted mitochondrial integrity, leading to the release of pro-apoptotic proteins and ATP depletion. | Primary human hepatocytes and hepatoma cells | Mitochondrial dysfunction is a key component of acrolein-induced cytotoxicity, alongside ER stress and oxidative stress. | nih.gov |

| Acrolein can cause mitochondrial damage and exacerbate apoptosis. | General cellular models | Acrolein-induced oxidative stress is a primary driver of mitochondrial injury. | oup.com |

| N-acetylcysteine preadministration prevented mitochondrial bioenergetics, redox state, and dynamics alterations in a model of acute kidney injury. | Rat model of acute kidney injury | NAC's protective effects are linked to its ability to preserve mitochondrial GSH levels and the S-glutathionylation process. | nih.gov |

| N-acetylcysteine reverses mitochondrial dysfunction by improving mitochondrial GSH levels. | Murine oligodendrocyte model | NAC protects against the depletion of mitochondrial GSH and the decrease in inner membrane potential caused by toxins. | nih.gov |

Analytical Methodologies for S 3 Oxopropyl N Acetylcysteine and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of OPMA and its metabolites in biological samples. Liquid chromatography, in particular, has been extensively utilized.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC) is a cornerstone for the analysis of S-(3-Oxopropyl)-N-acetylcysteine and its more stable, reduced metabolite, 3-hydroxypropylmercapturic acid (3-HPMA). nih.govresearchgate.net Reversed-phase LC is a common approach, often utilizing C8 or C18 columns. For instance, one method for 3-HPMA analysis in urine employed a C8 Superspher Select B column with an isocratic mobile phase of acetonitrile (B52724) and formic acid (5:95, v/v). researchgate.net Another approach used a reverse-phase system with a mobile phase consisting of a 90:10 (v/v) mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. researchgate.netnih.gov

To address challenges with highly polar analytes, hydrophilic interaction liquid chromatography (HILIC) has been successfully applied. researchgate.net This technique is particularly useful for separating polar compounds that are poorly retained on traditional reversed-phase columns. Furthermore, multi-column switching systems have been developed to enhance selectivity and sensitivity. One such high-performance liquid chromatography (HPLC) method involved a three-column switching setup with a strong anion-exchange column, a C8 column, and an octadecyl silyl (B83357) (ODS) column for the determination of 3-HPMA in urine. nih.gov

High-Performance Liquid Chromatography (HPLC) Derivatization Approaches

Due to the reactive nature of its aldehyde group, direct quantification of S-(3-Oxopropyl)-N-acetylcysteine can be challenging. While its more stable metabolite, 3-HPMA, is often the preferred target for biomarker studies, derivatization techniques can be employed for the analysis of aldehydes like acrolein, the precursor to OPMA. Common derivatizing agents for HPLC analysis of aldehydes include 3-aminophenol (B1664112) and 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). researchgate.netscielo.org.mx The reaction with 2,4-DNPH forms a stable hydrazone derivative that can be readily quantified using HPLC with UV detection. scielo.org.mx This approach has been applied to determine acrolein concentrations in various samples, including cigarette smoke. scielo.org.mx

Mass Spectrometry (MS) Techniques

Mass spectrometry, often coupled with liquid chromatography, provides high sensitivity and specificity, making it the gold standard for the identification and quantification of S-(3-Oxopropyl)-N-acetylcysteine and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantitation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the definitive identification and accurate quantification of S-(3-Oxopropyl)-N-acetylcysteine and its metabolites. abf-lab.com This technique combines the separation capabilities of LC with the mass-analyzing power of MS. For example, LC with atmospheric pressure chemical ionization-mass spectrometry (LC/APCI-MS) has been used to identify a related metabolite, N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine, in human urine. nih.gov The method provided a very intense quasi-molecular ion, which facilitated the identification. nih.gov

LC-MS methods are routinely used for the quantitative determination of environmental chemicals and their metabolites in various biological matrices, including urine, serum, and plasma. abf-lab.com In the context of acrolein metabolites, LC-MS has been instrumental in quantifying 3-HPMA in human urine. nih.govnih.gov These methods often employ isotopically labeled internal standards, such as [13C3]3-HPMA, to ensure high accuracy and precision. nih.gov

Table 1: LC-MS Parameters for the Analysis of Acrolein Metabolites

| Analyte | Matrix | LC Column | Mobile Phase | Ionization | MS Detection |

| 3-HPMA | Human Urine | C8 Superspher Select B | Acetonitrile/Formic Acid (5:95, v/v) | ESI | MS/MS |

| 3-HPMA | Human Urine | Reverse-phase | 0.1% Formic acid in water/acetonitrile (90:10, v/v) | ESI | MS/MS |

| NAc-OCPC | Human Urine | Not specified | Not specified | APCI | MS |

Data compiled from multiple research findings. nih.govresearchgate.netnih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis

For large-scale studies, such as molecular epidemiology and clinical trials, high-throughput analytical methods are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the rapid and sensitive quantification of S-(3-Oxopropyl)-N-acetylcysteine metabolites in numerous samples. nih.gov These methods often utilize 96-well plate formats for sample preparation and auto-injection, significantly increasing sample throughput. nih.gov

Solid-phase extraction (SPE) is a common sample preparation step prior to LC-MS/MS analysis, effectively purifying the analytes from complex biological matrices like urine. nih.govnih.gov Various SPE cartridges, including mixed-mode reverse-phase-anion exchange and Isolute ENV+, have been successfully employed. nih.govnih.gov The use of triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity, allowing for the detection of low concentrations of metabolites. researchgate.netnih.gov For instance, a high-throughput LC-MS/MS method for 3-HPMA in smokers' urine achieved a detection limit of 4.5 pmol/mL. nih.gov

Table 2: Performance Characteristics of High-Throughput LC-MS/MS Methods for 3-HPMA

| Parameter | Value | Reference |

| Sample Volume | 0.1 mL | nih.gov |

| Linearity Range | 40-10,000 ng/mL | nih.gov |

| Limit of Quantitation (LOQ) | 0.9 ng/mL | nih.gov |

| Accuracy | 92% | nih.gov |

| Inter-day Precision (CV) | 9.1% | nih.gov |

This table summarizes key performance metrics from various validated methods. nih.govnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

While LC-MS is more commonly employed, gas chromatography-mass spectrometry (GC-MS) also serves as a valuable technique for the quantification of S-(3-Oxopropyl)-N-acetylcysteine and related compounds, particularly after appropriate derivatization. abf-lab.com For instance, a GC-MS method was developed for the simultaneous determination of malondialdehyde, acrolein, and 4-hydroxy-2-nonenal in beverages after derivatization with 2,4-dinitrophenylhydrazine. nih.gov

In the context of analyzing acrolein in air samples, GC-MS with selected ion monitoring (SIM) has proven to be a reliable method, especially for samples collected in canisters. epa.govepa.gov This approach can achieve low detection limits, such as 0.05 ppbv for acrolein. epa.gov For the analysis of N-acetyl-S-allylcysteine, a metabolite of a garlic-derived compound, a GC-MS method was developed for its quantification in human urine. nih.gov

Flow Injection Analysis-Electrospray Ionization-Mass Spectrometry (FIA-ESI-MS)

Flow Injection Analysis-Electrospray Ionization-Mass Spectrometry (FIA-ESI-MS) is a high-throughput analytical technique that facilitates the rapid screening of compounds by introducing a sample directly into the mass spectrometer's ion source without prior chromatographic separation. shimadzu.commdpi.com This method involves injecting the sample into a continuously flowing solvent stream, which transports the analyte to the ESI source where ionization occurs. shimadzu.com The resulting ions are then analyzed by the mass spectrometer. FIA-ESI-MS is particularly advantageous for applications requiring fast analysis, such as in quality control or high-throughput screening. nih.govnih.gov

The primary advantage of FIA-ESI-MS is its speed; a single sample analysis can be completed in a very short time frame, often in a minute or two. mdpi.comnih.gov For the analysis of S-(3-Oxopropyl)-N-acetylcysteine (OPMA), this technique can serve as a rapid screening tool. The process would first involve optimizing the MS parameters by directly infusing a standard solution of OPMA to determine the optimal ionization polarity (positive or negative) and to identify the characteristic ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. shimadzu.com In positive ion mode, OPMA (C₈H₁₃NO₄S) would be expected to show a protonated molecule [M+H]⁺ at an m/z of approximately 220.0644.

While FIA-ESI-MS provides high speed, it lacks the specificity of methods that incorporate a separation step, like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Without chromatography, isobaric interferences—other compounds in the sample with the same nominal mass as OPMA—cannot be resolved, which may impact quantitative accuracy in complex biological matrices. However, for applications focused on rapid quality assessment or screening large numbers of samples for the presence of the compound, FIA-ESI-MS offers a significant advantage. nih.gov A typical FIA-MS/MS analysis utilizes a variable flow profile to ensure sufficient data acquisition time while the sample enters the mass spectrometer.

Table 1: Example Pump Parameters for a Variable Flow FIA-MS/MS Analysis

| Step | Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |

|---|---|---|---|---|---|

| 1 | Initial | 0.13 | 100 | 0 | Initial |

| 2 | 0.2 | 0.01 | 100 | 0 | Step |

| 3 | 1.2 | 0.50 | 100 | 0 | Step |

| 4 | 1.7 | 0.13 | 100 | 0 | Step |

This table illustrates a typical variable flow profile where the flow rate is decreased during data acquisition and then increased to flush the system.

Application of Stable Isotope Labeled Internal Standards in Quantitative Analysis

Quantitative analysis of S-(3-Oxopropyl)-N-acetylcysteine (OPMA) in biological matrices using mass spectrometry necessitates the use of an appropriate internal standard to ensure accuracy and precision. waters.com Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for quantitative bioanalysis by LC-MS. nih.govcrimsonpublishers.com A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H (D), ¹³C, or ¹⁵N). acanthusresearch.com For OPMA, a deuterated analog such as d₃-OPMA is a suitable choice.

The key advantage of a SIL internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte. waters.comacanthusresearch.com This similarity ensures that the SIL standard co-elutes with the analyte during chromatography and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the ESI source. waters.com It also compensates for variability in sample preparation steps, including extraction efficiency. acanthusresearch.com By adding a known amount of the SIL internal standard to each sample, the ratio of the analyte's MS signal to the internal standard's MS signal can be used for accurate quantification, effectively correcting for variations that occur during sample workup and analysis. waters.com

Several factors are crucial when designing and using a SIL internal standard. acanthusresearch.com

Isotopic Purity: The SIL standard should be free from any significant amount of the unlabeled analyte, as this would lead to an overestimation of the analyte's concentration. waters.com

Stability of the Label: The isotopes must be placed in a position on the molecule where they will not be exchanged with protons from the solvent or matrix. acanthusresearch.com For instance, deuterium (B1214612) labels should not be placed on heteroatoms like oxygen or nitrogen. acanthusresearch.com

Mass Difference: The mass difference between the analyte and the SIL standard should be sufficient (typically ≥ 3 Da) to prevent spectral overlap between their respective mass signals. acanthusresearch.com

While SIL internal standards are preferred, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect". nih.govnih.gov Therefore, the behavior of the SIL internal standard must be thoroughly evaluated during method validation. nih.gov

Table 2: Key Considerations for Using SIL Internal Standards in Quantitative Analysis

| Feature | Importance | Rationale |

|---|---|---|

| Chemical Similarity | High | Ensures co-elution and similar behavior during extraction and ionization, compensating for matrix effects and procedural losses. waters.comacanthusresearch.com |

| Isotopic Purity | High | Contamination with unlabeled analyte will compromise the accuracy of the quantification, leading to artificially high results. waters.com |

| Label Stability | Essential | Isotopic labels must be on non-exchangeable positions to prevent loss or exchange of the label during sample processing and storage. acanthusresearch.com |

| Mass Difference | Sufficient (≥3 Da) | Prevents isotopic crosstalk and ensures that the mass spectrometer can clearly distinguish between the analyte and the internal standard. acanthusresearch.com |

Advanced Adductomics for Protein-Bound Species

Adductomics is the comprehensive, untargeted analysis of adducts to biomacromolecules like proteins or DNA. nih.gov Protein adductomics specifically investigates the covalent modifications of proteins by reactive electrophilic compounds, providing a profile of exposures and their biological responses. nih.govnih.gov S-(3-Oxopropyl)-N-acetylcysteine is the mercapturic acid metabolite of acrolein, a reactive electrophile. Before its metabolism and excretion, acrolein can form covalent adducts with nucleophilic sites on proteins, such as the thiol group of cysteine residues. Advanced adductomics approaches using mass spectrometry are powerful tools for identifying and characterizing these protein-bound species. nih.gov

A primary strategy in protein adductomics is the "bottom-up" approach. nih.gov This involves the enzymatic digestion of proteins from a biological sample (e.g., plasma) into smaller peptides, typically using trypsin. nih.gov The resulting peptide mixture is then analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Peptides containing the S-(3-oxopropyl) modification would exhibit a specific mass shift, allowing for their detection and identification. For example, the cysteine residue (Cys) adducted with acrolein would show a mass increase of 56 Da. Subsequent MS/MS fragmentation of the modified peptide can pinpoint the exact site of modification.

Human serum albumin (HSA) is a major target for adductomics studies because it is the most abundant protein in blood and has a long half-life, making it an effective depot for adducts. nih.gov The Cys34 residue of albumin is particularly nucleophilic and susceptible to modification by electrophiles. nih.gov Adductomics studies can specifically target Cys34 adducts to screen for exposures. nih.govresearchgate.net Such analyses could identify the S-(3-oxopropyl) adduct on the Cys34-containing peptide of albumin, providing a biomarker of acrolein exposure.

Despite the power of MS-based adductomics, there are significant challenges, including the low in-vivo abundance of adducted proteins and the immense complexity of the biological matrix. nih.gov To overcome these issues, enrichment strategies are often employed. These can involve isolating a specific target protein, like albumin, before digestion or using antibodies to capture specific modified peptides. nih.govresearchgate.net These advanced adductomics workflows are crucial for discovering novel biomarkers and understanding the mechanisms through which reactive compounds like acrolein contribute to cellular damage and disease. nih.gov

Table 3: Common Mass Spectrometry-Based Strategies in Protein Adductomics

| Strategy | Description | Application to S-(3-Oxopropyl) Adducts |

|---|---|---|

| Bottom-Up Adductomics | Proteins are digested into peptides (e.g., with trypsin), which are then analyzed by LC-MS/MS to identify modified peptides. nih.gov | Identification of specific peptides (e.g., from albumin) that have been covalently modified by acrolein at a cysteine residue. |

| Targeted Protein Isolation | A specific protein of interest (e.g., albumin) is isolated from the complex biological matrix before digestion and analysis. nih.gov | Increases the chances of detecting low-abundance S-(3-oxopropyl) adducts by reducing sample complexity. nih.gov |

| Modified Edman Degradation | Involves the selective detachment and analysis of adducted N-terminal amino acids, such as valine in hemoglobin. science.gov | Could be adapted to screen for N-terminal protein adducts of acrolein. |

Role As a Biomarker in Research Contexts

S-(3-Hydroxypropyl)-N-acetylcysteine as a Biomarker of Acrolein Exposure

S-(3-Hydroxypropyl)-N-acetylcysteine, also known as 3-hydroxypropylmercapturic acid (3-HPMA), is a major and stable urinary metabolite of acrolein, making it a reliable, noninvasive biomarker for acrolein exposure. nih.govjst.go.jpnih.gov Its levels in urine correlate with exposure to acrolein from various sources, including tobacco smoke. jst.go.jpnih.gov The measurement of 3-HPMA is valuable for monitoring the severity of diseases associated with acrolein and for assessing exposure in both smokers and non-smokers. nih.govnih.gov

The quantification of 3-HPMA in biological fluids, primarily urine, is typically accomplished using sophisticated analytical techniques. jst.go.jpcoresta.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for the sensitive and specific detection of 3-HPMA. jst.go.jpcoresta.org It often involves a sample work-up procedure using solid-phase extraction (SPE) to purify and concentrate the analyte before analysis. coresta.org

Gas Chromatography-Mass Spectrometry (GC/MS): This method is also employed for the quantitative analysis of 3-HPMA. jst.go.jp It often requires derivatization of the analyte to increase its volatility for efficient ionization. jst.go.jp For instance, hydroxyl and carboxyl groups of 3-HPMA can be derivatized with bistrimethylsilyltrifluoroacetamide. jst.go.jp

High-Performance Liquid Chromatography (HPLC) with UV Detection: While less sensitive than mass spectrometry-based methods, HPLC with UV detection (at 210 nm) can also be used to measure 3-HPMA. jst.go.jpnih.gov

An inter-laboratory comparison study involving 12 laboratories demonstrated good repeatability for 3-HPMA determination in urine using these methods, although inter-laboratory reproducibility required further improvement. coresta.org

| Methodology | Key Features | Common Sample Preparation |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity. jst.go.jpcoresta.org | Solid-Phase Extraction (SPE). coresta.org |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Requires derivatization for volatility. jst.go.jp | Derivatization (e.g., with bistrimethylsilyltrifluoroacetamide). jst.go.jp |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Lower sensitivity compared to MS methods; detection at 210 nm. jst.go.jpnih.gov | Solid-Phase Extraction (SPE). jst.go.jp |

Studies have established baseline levels of 3-HPMA in populations not exposed to significant external sources of acrolein, such as non-smokers. These endogenous levels are thought to arise from metabolic processes within the body, including lipid peroxidation and polyamine oxidation. rptu.denih.gov

| Population | Median 3-HPMA Levels (Study 1) nih.gov | Median 3-HPMA Levels (Study 2) nih.gov |

|---|---|---|

| Non-Smokers/Non-Tobacco Users | 683 pmol/mg creatinine (B1669602) | 219 µg/g creatinine |

| Smokers/Tobacco Users | 2900 pmol/mg creatinine | 1,089 µg/g creatinine |

S-Carboxyethyl-N-acetylcysteine as a Complementary Urinary Biomarker

S-Carboxyethyl-N-acetylcysteine (CEMA) is another urinary metabolite of acrolein, formed through the oxidation of the aldehyde group of S-(3-Oxopropyl)-N-acetylcysteine. oup.comnih.gov While 3-HPMA is the major metabolite, CEMA serves as a valuable complementary biomarker for assessing acrolein exposure. rptu.denih.gov The measurement of both 3-HPMA and CEMA can provide a more comprehensive picture of acrolein metabolism and exposure. nih.gov

Like 3-HPMA, CEMA levels are significantly higher in smokers compared to non-smokers. nih.gov One study reported median CEMA levels of 78.8 µg/g creatinine in non-tobacco users and 203 µg/g creatinine in tobacco smokers. nih.gov It is important to note, however, that CEMA is not specific to acrolein exposure, as it is also a metabolite of acrylonitrile. cdc.gov

Adductomics-Based Biomarker Discovery

Adductomics is an approach that investigates the covalent modifications of proteins and DNA by reactive molecules, known as adducts. This field offers a powerful tool for biomarker discovery, providing insights into exposure and subsequent biological responses.

N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (B108866) and can also directly react with electrophiles. oup.comnih.gov In the context of adductomics, the formation of protein adducts with NAC can be indicative of an oxidative stress response. nih.gov When cellular antioxidant systems are overwhelmed, reactive species can form adducts with proteins, altering their structure and function. nih.gov The presence of NAC adducts suggests that NAC is participating in the detoxification of these reactive compounds. nih.gov Research has shown that NAC can form adducts with various molecules, including reactive aldehydes, thereby mitigating their toxicity. nih.gov

The study of NAC adducts has revealed associations with specific diseases. For instance, a study on lung cancer found decreased levels of NAC adducts on Cys34 of albumin in lung cancer cases compared to controls, suggesting a potential role in the oxidative stress response contributing to lung carcinogenesis years before diagnosis. nih.gov This finding highlights how alterations in the ability to form protective adducts may be linked to pathological processes. The presence and levels of specific protein adducts can reflect underlying biochemical imbalances and may serve as early indicators of disease. nih.goviarc.fr

Mechanistic Studies in in Vitro and in Vivo Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are crucial for understanding the specific mechanisms by which a compound exerts its effects at the cellular and molecular level.

Cytotoxicity Assessments in Defined Cell Lines

A comprehensive review of published literature did not yield any specific studies that have assessed the cytotoxicity of S-(3-Oxopropyl)-N-acetylcysteine in defined cell lines. Therefore, no data tables or detailed research findings on its cytotoxic profile can be provided at this time.

Investigation of Apoptosis Pathways and Cellular Viability

There is currently a lack of available research investigating the effects of S-(3-Oxopropyl)-N-acetylcysteine on apoptosis pathways or its impact on cellular viability in any tested cell lines. Consequently, no data on its pro- or anti-apoptotic potential or its influence on cell survival is available.

In Vivo Animal Models for Mechanistic Elucidation

In vivo animal models are essential for understanding the physiological and pathological effects of a compound in a whole-organism context.

Studies in Rodent Models of Oxidative Stress and Inflammatory Responses

A thorough search of scientific databases revealed no published studies that have examined the effects of S-(3-Oxopropyl)-N-acetylcysteine in rodent models of oxidative stress or inflammatory responses. Therefore, its potential to mitigate these conditions in a living organism has not been documented.

Examination in Specific Organ Injury Models (e.g., Renal, Cardiac, Pulmonary)

There is no available scientific literature detailing the examination of S-(3-Oxopropyl)-N-acetylcysteine in any specific organ injury models, including but not limited to renal, cardiac, or pulmonary injury models. Its potential protective or detrimental effects in the context of organ damage remain uninvestigated.

Assessment of S-(3-Oxopropyl)-N-acetylcysteine in Neurodegenerative Disease Models

OP-NAC is recognized as a mercapturic acid metabolite formed during the detoxification of acrolein, a highly reactive and neurotoxic aldehyde. Acrolein is generated endogenously through lipid peroxidation and is also present in environmental sources like cigarette smoke. Given that oxidative stress and the accumulation of toxic metabolites are key pathological features of many neurodegenerative disorders, the study of acrolein metabolites like OP-NAC is of scientific interest.

However, direct investigations into how OP-NAC itself impacts neuronal cell viability, protein aggregation (such as amyloid-beta or alpha-synuclein), mitochondrial function, or inflammatory pathways in the context of neurodegeneration have not been detailed in the accessible scientific literature. Consequently, there are no specific research findings or data tables from studies assessing OP-NAC in neurodegenerative disease models to present at this time.

Future research is required to elucidate the specific actions of S-(3-Oxopropyl)-N-acetylcysteine within the central nervous system and to determine if it possesses any neuroprotective or, conversely, neurotoxic properties in the context of neurodegenerative diseases. Such studies would be crucial to understanding the complete metabolic fate of acrolein in the brain and the potential contribution of its metabolites to the pathology of these debilitating disorders.

Enzymology and Metabolism

Enzymes Involved in S-(3-Oxopropyl)-N-acetylcysteine Formation and Degradation

The biotransformation of acrolein into S-(3-Oxopropyl)-N-acetylcysteine and its subsequent metabolic fate is governed by a series of specific enzymes. This pathway represents a crucial detoxification mechanism, converting a reactive electrophile into more water-soluble and excretable compounds. nih.govtandfonline.com The process involves initial conjugation, followed by sequential cleavage and acetylation to form the mercapturic acid, which can then be further metabolized.

Glutathione (B108866) S-Transferases in Acrolein Conjugation

The initial and pivotal step in the formation of S-(3-Oxopropyl)-N-acetylcysteine is the conjugation of the highly reactive α,β-unsaturated aldehyde, acrolein, with glutathione (GSH). This reaction is catalyzed by Glutathione S-Transferases (GSTs, EC 2.5.1.18), a superfamily of detoxification enzymes. tandfonline.comnih.gov GSTs facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of acrolein, a process known as a Michael addition. tandfonline.com This enzymatic catalysis is significantly more efficient than the non-enzymatic reaction. mdpi.com The product of this reaction is S-(3-oxopropyl)glutathione, the precursor to all subsequent metabolites in this specific mercapturic acid pathway. nih.gov

Table 1: Key Enzymes in S-(3-Oxopropyl)-N-acetylcysteine Formation

| Enzyme | EC Number | Function in Pathway |

| Glutathione S-Transferase | 2.5.1.18 | Catalyzes the conjugation of acrolein with glutathione. tandfonline.comnih.gov |

Gamma-Glutamyltransferase and Dipeptidases in the Mercapturic Acid Pathway

Following its formation, S-(3-oxopropyl)glutathione undergoes a two-step enzymatic degradation process in the extracellular space to become S-(3-oxopropyl)-L-cysteine. nih.govresearchgate.net

Gamma-Glutamyltransferase (GGT): This plasma membrane-bound enzyme initiates the breakdown by cleaving the γ-glutamyl bond of the glutathione conjugate. mdpi.commdpi.com It removes the glutamic acid residue, resulting in the formation of S-(3-oxopropyl)-L-cysteinylglycine. nih.govtandfonline.com

Dipeptidases: The resulting dipeptide, S-(3-oxopropyl)-L-cysteinylglycine, is then acted upon by various extracellular dipeptidases. mdpi.com These enzymes hydrolyze the peptide bond between the cysteine and glycine (B1666218) residues, releasing glycine and yielding S-(3-oxopropyl)-L-cysteine. nih.govmdpi.com

Table 2: Enzymes in the Mercapturic Acid Pathway

| Enzyme | Function in Pathway | Resulting Intermediate |

| Gamma-Glutamyltransferase (GGT) | Removes the glutamate (B1630785) residue from S-(3-oxopropyl)glutathione. mdpi.commdpi.com | S-(3-oxopropyl)-L-cysteinylglycine |

| Dipeptidases | Removes the glycine residue from S-(3-oxopropyl)-L-cysteinylglycine. nih.govmdpi.com | S-(3-oxopropyl)-L-cysteine |

Cysteine S-conjugate N-acetyltransferase in N-acetylation

The final step in the synthesis of S-(3-Oxopropyl)-N-acetylcysteine is the N-acetylation of the cysteine S-conjugate. nih.govresearchgate.net This reaction is catalyzed by the enzyme Cysteine S-conjugate N-acetyltransferase (NAT8, EC 2.3.1.80), which is located in the endoplasmic reticulum. wikipedia.orguniprot.org The enzyme transfers an acetyl group from acetyl-CoA to the free amino group of S-(3-oxopropyl)-L-cysteine. wikipedia.orguniprot.org This acetylation produces the final mercapturic acid, S-(3-Oxopropyl)-N-acetylcysteine (OPMA), a water-soluble compound that can be readily excreted. nih.govuniprot.org This enzyme is considered responsible for the final step in the biosynthesis of mercapturic acids. nih.gov

Aldehyde Dehydrogenases in Oxidative Pathways

Once formed, S-(3-Oxopropyl)-N-acetylcysteine can be further metabolized through an oxidative pathway. The aldehyde group within the oxopropyl moiety is susceptible to oxidation, a reaction catalyzed by Aldehyde Dehydrogenases (ALDHs). nih.gov These enzymes are a crucial class of proteins that metabolize a wide range of endogenous and exogenous aldehydes, mitigating their toxic effects. nih.gov The oxidation of the aldehyde group in S-(3-Oxopropyl)-N-acetylcysteine converts it into a carboxylic acid, resulting in the formation of S-(2-carboxyethyl)-N-acetylcysteine, also known as Carboxyethylmercapturic Acid (CEMA).

Table 3: Enzymes Involved in S-(3-Oxopropyl)-N-acetylcysteine Degradation

| Enzyme Family | Function in Pathway | Resulting Metabolite |

| Aldehyde Dehydrogenases (ALDHs) | Oxidizes the aldehyde group to a carboxylic acid. nih.gov | S-(2-carboxyethyl)-N-acetylcysteine (CEMA) |

| Aldo-Keto Reductases (AKRs) | Reduces the aldehyde group to a primary alcohol. nih.govnih.gov | 3-Hydroxypropylmercapturic Acid (3-HPMA) |

Aldo-Keto Reductases in Reductive Pathways

In addition to oxidation, S-(3-Oxopropyl)-N-acetylcysteine can undergo reduction. This reductive pathway is catalyzed by members of the aldo-keto reductase (AKR) superfamily of enzymes. nih.govepa.gov AKRs are NAD(P)H-dependent oxidoreductases that primarily catalyze the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. nih.govnih.gov In the case of S-(3-Oxopropyl)-N-acetylcysteine, AKRs reduce the aldehyde group of the oxopropyl side chain to a hydroxyl group. This reaction yields 3-hydroxypropylmercapturic acid (3-HPMA), which is the predominant urinary biomarker of acrolein exposure. AKRs typically show a preference for NADPH as a cofactor, favoring reductive reactions within the cellular environment. nih.gov

Aminoacylase (B1246476) 3 in Mercapturic Acid Hydrolysis

The metabolism of mercapturic acids is not unidirectional. S-(3-Oxopropyl)-N-acetylcysteine can be hydrolyzed back to its precursor, S-(3-oxopropyl)-L-cysteine, through the action of deacylating enzymes. nih.govresearchgate.net Aminoacylase 3 (AA3) is a key enzyme in this process, capable of hydrolyzing a broad range of N-acetylated amino acids, including mercapturic acids. nih.gov This hydrolysis, or deacetylation, removes the acetyl group from S-(3-Oxopropyl)-N-acetylcysteine, regenerating the cysteine S-conjugate and releasing acetate (B1210297). nih.gov This reverse step is significant as some cysteine S-conjugates can undergo further bioactivation to potentially toxic species. nih.govresearchgate.net

Flavin-Containing Monooxygenases in Bioactivation

Flavin-containing monooxygenases (FMOs) play a pivotal role in the bioactivation of S-(3-Oxopropyl)-N-acetylcysteine. FMOs are a family of NADPH-dependent enzymes that catalyze the oxygenation of various soft nucleophiles, including sulfur-containing compounds. wikipedia.org The bioactivation of S-(3-Oxopropyl)-N-acetylcysteine is a critical step that can lead to the release of the toxic aldehyde, acrolein. nih.gov

The proposed mechanism for the bioactivation of S-(3-Oxopropyl)-N-acetylcysteine involves its sulfoxidation by FMO to form S-(3-Oxopropyl)-N-acetyl-L-cysteine S-oxide. nih.gov This S-oxide is an unstable intermediate. The cytotoxicity of S-(3-Oxopropyl)-N-acetylcysteine has been shown to be reduced in the presence of methimazole (B1676384), a known inhibitor of FMOs, providing evidence for the involvement of this enzyme family in its bioactivation. nih.gov While S-(3-Oxopropyl)-N-acetylcysteine itself is not directly cytotoxic, its FMO-mediated metabolite is. nih.gov

Studies on analogous cysteine S-conjugates have shown that N-acetylation can decrease the substrate activity for FMOs. nih.gov This suggests that while S-(3-Oxopropyl)-N-acetylcysteine is a substrate for FMO, its rate of S-oxygenation may be lower compared to its non-acetylated counterpart. The catalytic cycle of FMOs involves the reduction of the FAD cofactor by NADPH, followed by its reaction with molecular oxygen to form a reactive flavin-hydroperoxide intermediate. nih.gov This intermediate is what oxygenates the sulfur atom of S-(3-Oxopropyl)-N-acetylcysteine. nih.govnih.gov

Kinetic and Mechanistic Studies of Relevant Enzymes and Their Isoforms

The metabolism of S-(3-Oxopropyl)-N-acetylcysteine is a multi-step process involving distinct enzymatic and chemical reactions with specific kinetics and mechanisms.

The initial and rate-limiting step in the FMO-catalyzed reaction is often the release of NADP⁺ after the catalytic cycle, which determines the maximal velocity (Vmax) of the enzyme. nih.gov Following the FMO-mediated S-oxygenation of S-(3-Oxopropyl)-N-acetylcysteine to its corresponding S-oxide, the subsequent key mechanistic step is a general-base-catalyzed β-elimination reaction. nih.gov This elimination reaction results in the release of acrolein. Kinetic analyses have confirmed the involvement of a general-base-catalyzed mechanism in the formation of acrolein from the S-oxide metabolite. nih.gov Under basic conditions, and in the presence of a general base like phosphate (B84403), the formation of acrolein from S-(3-Oxopropyl)-N-acetyl-L-cysteine S-oxide has been observed experimentally. nih.gov

The table below summarizes the key mechanistic steps in the bioactivation of S-(3-Oxopropyl)-N-acetylcysteine.

| Step | Reaction | Enzyme/Catalyst | Key Mechanistic Feature |

| 1 | Sulfoxidation | Flavin-Containing Monooxygenase (FMO) | The sulfur atom of S-(3-Oxopropyl)-N-acetylcysteine is oxygenated to form an S-oxide. This reaction is inhibited by methimazole. nih.gov |

| 2 | β-Elimination | General Base (e.g., phosphate) | The S-oxide intermediate undergoes a general-base-catalyzed elimination to release acrolein. nih.gov |

Q & A

Basic Research: What are the optimal synthetic routes and characterization methods for S-(3-Oxopropyl)-N-acetylcysteine?

Methodological Answer:

S-(3-Oxopropyl)-N-acetylcysteine (OPMA), a mercapturic acid metabolite of acrolein, is typically synthesized via conjugation of acrolein with N-acetylcysteine. Key steps include:

- Synthesis : Reacting N-acetylcysteine with acrolein under controlled pH (7–8) and temperature (25–37°C) to favor thioether bond formation .

- Purification : Use reversed-phase HPLC or column chromatography to isolate the product, ensuring >95% purity (as validated for structurally similar mercapturic acids like 3HPMA and DHBMA) .

- Characterization : Confirm structure via 1H/13C NMR (e.g., δ ~2.1 ppm for acetyl protons, δ ~3.5 ppm for methylene groups) and high-resolution mass spectrometry (HRMS) (expected [M+H]+ for C₈H₁₃NO₄S: 220.0644) .

Basic Research: How can researchers validate the stability of S-(3-Oxopropyl)-N-acetylcysteine in biological matrices?

Methodological Answer:

Stability studies should employ:

- Matrix-Specific Stability Tests : Incubate OPMA in plasma, urine, or tissue homogenates at 4°C, −20°C, and −80°C over 24–72 hours. Quantify degradation via LC-MS/MS with deuterated internal standards (e.g., d₃-OPMA) to control for matrix effects .

- Oxidative Stability : Assess susceptibility to oxidation by adding hydrogen peroxide (0.1–1 mM) and monitoring degradation kinetics. Use antioxidants like EDTA in storage buffers to mitigate oxidation .

Advanced Research: What mechanisms underlie the bioactivation of S-(3-Oxopropyl)-N-acetylcysteine in vivo?

Methodological Answer:

OPMA is a biomarker of acrolein exposure but may also undergo bioactivation:

- β-Lyase Pathway : In kidney cells, OPMA is cleaved by cysteine conjugate β-lyase to release a reactive thiol intermediate, which binds cellular macromolecules. Validate this using rat renal cytosol incubations with OPMA and β-lyase inhibitors (e.g., aminooxyacetic acid) .

- Metabolite Profiling : Use untargeted metabolomics (UHPLC-QTOF-MS) in rodent models to identify downstream metabolites like 3-oxopropionic acid or glutathione adducts .

Advanced Research: How can contradictory data on OPMA’s role in oxidative stress be resolved?

Methodological Answer:

Contradictions arise from analytical variability and model-specific responses. Address this by:

- Orthogonal Validation : Cross-validate OPMA levels using both immunoassays (e.g., ELISA for acrolein adducts) and LC-MS/MS to rule out antibody cross-reactivity .

- Model Harmonization : Compare outcomes across in vitro (e.g., HepG2 cells), ex vivo (isolated mitochondria), and in vivo (rodent) systems. For example, OPMA’s pro-oxidant effects in cell-free systems may not translate to whole organisms due to compensatory Nrf2 activation .

Advanced Research: What experimental designs are optimal for studying OPMA’s interaction with detoxification pathways?

Methodological Answer:

- Knockout Models : Use Nrf2−/− mice to assess OPMA’s reliance on the Nrf2-Keap1 pathway for detoxification. Measure glutathione depletion and compensatory enzymes (e.g., GST, GPx) .

- Dose-Response Studies : Administer OPMA (0.1–10 mg/kg) in wild-type rodents and quantify urinary excretion kinetics. Pair with transcriptomic analysis (RNA-seq) of liver/kidney tissues to identify dose-dependent pathway activation .

Advanced Research: How can OPMA be leveraged to study acrolein’s role in disease models?

Methodological Answer:

- Chronic Exposure Models : Administer acrolein (1–5 ppm) via inhalation in rodents and correlate OPMA levels in urine with histopathological endpoints (e.g., lung fibrosis, neuronal apoptosis) .

- Intervention Studies : Co-treat with N-acetylcysteine (NAC, 100–500 mg/kg) to test if NAC scavenges acrolein, reducing OPMA formation. Use MALDI imaging to localize acrolein adducts in tissues .

Advanced Research: What strategies improve OPMA quantification in complex biological samples?

Methodological Answer:

- Sample Preparation : Precipitate proteins with cold acetonitrile (1:3 v/v) and derivatize OPMA with dansyl chloride to enhance LC-MS sensitivity (LOQ: 0.1 ng/mL) .

- Isotope Dilution : Spike samples with ¹³C-labeled OPMA to correct for ion suppression/enhancement in mass spectrometry .

Advanced Research: Can OPMA serve as a therapeutic target in acrolein-associated pathologies?

Methodological Answer:

- Inhibition of Bioactivation : Screen β-lyase inhibitors (e.g., probenecid) in OPMA-treated renal proximal tubule cells to block cytotoxic metabolite generation .

- NAC Combination Therapy : In breast cancer models, test NAC (1–5 mM) with alpelisib to determine if OPMA reduction synergizes with PI3K inhibition. Use RNAi screens to identify resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.